[(3-Ethylisoxazol-5-yl)methyl]methylamine
Overview
Description
“[(3-Ethylisoxazol-5-yl)methyl]methylamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” is represented by the formula C7H12N2O . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.Scientific Research Applications
Pharmacological Research
Serotonergic and Dopaminergic Activity
Analogues of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” may have applications in studying the serotonergic and dopaminergic systems in the brain. Compounds with similar structures have been shown to affect the release of serotonin and dopamine, which are neurotransmitters involved in various physiological processes, including mood regulation, reward, and motivation (Johnson, Hoffman, & Nichols, 1986). These properties suggest potential for research into psychiatric and neurological disorders.
Biochemical Applications
S-Adenosylmethionine (SAM) Related Research
The compound could serve as a model or precursor in studies focusing on SAM, a key methyl group donor in many biological methylation reactions. Research on SAM analogues can illuminate the methyl transfer processes essential for various life processes, including epigenetic regulation and enzyme activity (Fontecave, Atta, & Mulliez, 2004).
Material Science and Coatings
Antimicrobial Coatings
Structurally related compounds have been utilized to create antimicrobial coatings on fabrics and surfaces, suggesting potential applications in developing antimicrobial treatments for medical textiles or devices. This application is particularly relevant in efforts to mitigate the risks of bacterial infections in clinical settings (Luo et al., 2017).
properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-7(5-8-2)10-9-6/h4,8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOUUNNDKQJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649335 | |
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethylisoxazol-5-yl)methyl]methylamine | |
CAS RN |
942519-63-3 | |
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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